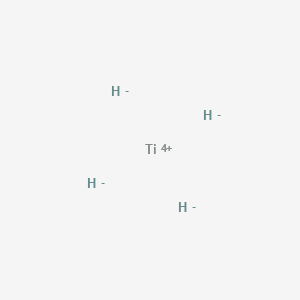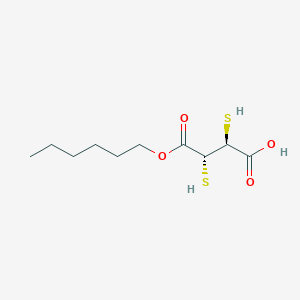
Acid brown 235
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Brown 235 is a synthetic azo dye primarily used in the leather industry for dyeing purposes. It is known for its dark brown color and excellent fastness properties, making it a popular choice for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 235 involves the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by coupling with resorcinol. Additionally, 4-nitrobenzenamine and 4-nitro-4’-aminoazobenzene-2-sulfonic acid undergo diazotization and are subsequently coupled with the previously mentioned product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pH, and reaction time to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Acid Brown 235 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Aromatic amines and other reduced forms.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
Acid Brown 235 has several applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for staining and visualization purposes.
Biology: Employed in histological staining to highlight specific tissues or cellular components.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Mecanismo De Acción
The mechanism of action of Acid Brown 235 involves its interaction with various molecular targets. The dye binds to specific sites on the substrate, leading to the desired coloration. The molecular pathways involved include the formation of covalent bonds between the dye and the substrate, resulting in a stable and long-lasting color .
Comparación Con Compuestos Similares
- Acid Brown DGR
- Dermacid Brown LDGR
- Formo Brown TVD
- Korostan Brown DGR
- Polycor Dark Brown 2G
- Triacor Brown DGR
Comparison: Acid Brown 235 stands out due to its superior fastness properties and versatility in various applications. Compared to similar compounds, it offers better solubility and dye penetration, making it a preferred choice in the leather industry .
Propiedades
Número CAS |
12269-90-8 |
|---|---|
Fórmula molecular |
C6H6O2S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-trifluoro-N-[7-methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1175246.png)
